molecular formula C24H27N3O2 B14955239 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone

2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone

Cat. No.: B14955239
M. Wt: 389.5 g/mol
InChI Key: KUJQNTWZJFAUCM-UHFFFAOYSA-N
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Description

2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a heterocyclic compound featuring an isoquinolinone backbone substituted at position 2 with an isobutyl group and at position 4 with a 4-phenylpiperazinyl carbonyl moiety. The isoquinolinone core, a bicyclic aromatic system, is structurally analogous to quinoline derivatives but differs in the nitrogen atom's position within the fused ring system. The substituents at positions 2 and 4 introduce steric and electronic modifications that influence the compound’s physicochemical properties, bioavailability, and environmental persistence. Notably, the phenylpiperazine group may enhance receptor-binding affinity in pharmacological contexts, though its primary role here is structural differentiation from simpler hydroxylated analogs .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

2-(2-methylpropyl)-4-(4-phenylpiperazine-1-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C24H27N3O2/c1-18(2)16-27-17-22(20-10-6-7-11-21(20)23(27)28)24(29)26-14-12-25(13-15-26)19-8-4-3-5-9-19/h3-11,17-18H,12-16H2,1-2H3

InChI Key

KUJQNTWZJFAUCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone typically involves multiple steps, including the formation of the isoquinolinone core and the subsequent attachment of the isobutyl and phenylpiperazine groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

2-Isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its biological effects. The isoquinolinone core can also interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoquinolinone and quinoline derivatives are widely studied for their environmental fate and microbial degradation. Below is a comparative analysis of 2-isobutyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone and structurally related compounds, focusing on substituent effects and degradation behavior.

Table 1: Structural and Degradation Comparison of Selected Compounds

Compound Name Core Structure Substituent Positions Key Substituents Degradation Conditions
This compound Isoquinolinone 2, 4 Isobutyl, 4-phenylpiperazinyl carbonyl Not yet fully characterized
1(2H)-Isoquinolinone Isoquinolinone None - Rapid degradation under sulfate-reducing conditions
3(2H)-Isoquinolinone Isoquinolinone 3 (hydroxyl) Hydroxyl Transformed rapidly under sulfate-reducing conditions
2(1H)-Quinolinone Quinoline 2 (hydroxyl) Hydroxyl Degraded efficiently in anaerobic environments
4(1H)-Quinolinone Quinoline 4 (hydroxyl) Hydroxyl High microbial activity in sulfate-rich systems

Key Findings:

Substituent Effects on Degradation: Hydroxylated analogs (e.g., 3(2H)-isoquinolinone, 2(1H)-quinolinone) exhibit rapid microbial degradation under sulfate-reducing conditions due to hydroxyl groups at positions critical for enzymatic oxidation .

Position-Specific Reactivity: Hydroxylation in isoquinolinones occurs preferentially at position 1, while quinoline derivatives hydroxylate at position 2 . The target compound’s substitution at position 4 (carbonyl group) may redirect or block microbial attack pathways observed in simpler analogs.

Structural Complexity and Bioavailability : The phenylpiperazinyl carbonyl group introduces significant lipophilicity, which may reduce aqueous solubility compared to hydroxylated derivatives. This property could limit bioavailability in environmental matrices but enhance membrane permeability in pharmacological settings.

Degradation Pathways : While hydroxylated compounds undergo ring cleavage via microbial enzymes targeting hydroxyl groups, the target compound’s degradation may involve alternative pathways, such as hydrolysis of the carbonyl group or oxidation of the phenylpiperazine moiety. These pathways remain speculative and warrant further study.

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